molecular formula C14H18BF3O3 B13640918 2-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13640918
M. Wt: 302.10 g/mol
InChI Key: PZVPRZNMTFCOKK-UHFFFAOYSA-N
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Description

This compound (CAS: 864754-48-3) is a boronic ester featuring a 4-(2,2-difluoroethoxy)-2-fluorophenyl group attached to a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) backbone. Its molecular weight is 284.11 g/mol, and it is commercially available as a solid with 95% purity . The 2,2-difluoroethoxy and 2-fluoro substituents confer unique electronic and steric properties, making it a valuable intermediate in Suzuki–Miyaura cross-coupling reactions and other organoboron-mediated syntheses.

Properties

Molecular Formula

C14H18BF3O3

Molecular Weight

302.10 g/mol

IUPAC Name

2-[4-(2,2-difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H18BF3O3/c1-13(2)14(3,4)21-15(20-13)10-6-5-9(7-11(10)16)19-8-12(17)18/h5-7,12H,8H2,1-4H3

InChI Key

PZVPRZNMTFCOKK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC(F)F)F

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties Overview

Property Data
Molecular Formula C13H19BFO3
Molecular Weight 234.10 g/mol
CAS Number 302348-51-2
SMILES CC1(C)OB(OC1(C)C)C1=CC=C(CO)C=C1
Log P (Consensus) 1.24
Solubility Soluble (varies by solvent, ~0.5 mg/ml)
BBB Permeability Yes
GHS Signal Word Warning
Hazard Statements H315 (Irritant), H319 (Eye irritation), H335 (Respiratory irritation)
Synthetic Accessibility Score 2.86 (moderate)

Note: The compound contains a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring attached to a fluorinated phenyl ring substituted with a 2,2-difluoroethoxy group at the para position and a fluorine at the ortho position.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane generally involves two key stages:

  • Stage 1: Introduction of the 2,2-difluoroethoxy substituent onto a fluorinated phenyl precursor.
  • Stage 2: Installation of the boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) onto the aromatic ring via borylation.

Specific Preparation Routes

Starting Material Preparation

A common starting material is a fluorinated phenol or halogenated fluorophenyl derivative. For example, 4-bromo-2-fluorophenol or 4-bromo-2-fluorobenzene derivatives serve as precursors for ether formation and subsequent borylation.

Formation of 2,2-Difluoroethoxy Substituent

The 2,2-difluoroethoxy group is typically introduced via nucleophilic substitution or etherification reactions using 2,2-difluoroethanol or its activated derivatives.

  • Typical Reaction: The phenol group reacts with 2,2-difluoroethyl tosylate or halide under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as DMF or acetonitrile at moderate temperatures (50–80 °C).
  • Outcome: Formation of 4-(2,2-difluoroethoxy)-2-fluorophenyl intermediate.
Installation of the Boronate Ester Group

The boronate ester moiety is introduced via transition-metal-catalyzed borylation of the aromatic halide intermediate.

  • Common Method: Miyaura borylation using bis(pinacolato)diboron (B2Pin2) as the boron source.
  • Catalysts: Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4.
  • Base: Potassium acetate or potassium carbonate.
  • Solvents: Dioxane, toluene, or DMF.
  • Conditions: Heating at 70–90 °C under inert atmosphere (nitrogen or argon) for several hours.
  • Result: Formation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane substituted fluorophenyl compound.

Representative Synthesis Protocol (Based on Patent US20140274701A1)

Step Reagents and Conditions Description Yield / Notes
1 4-bromo-2-fluorophenol + 2,2-difluoroethyl tosylate, K2CO3, DMF, 60 °C, 12 h Etherification to form 4-(2,2-difluoroethoxy)-2-fluorophenyl bromide Moderate to high yield (60–85%)
2 4-(2,2-difluoroethoxy)-2-fluorophenyl bromide + B2Pin2, Pd(dppf)Cl2, KOAc, dioxane, 80 °C, 6 h Miyaura borylation to install boronate ester Good yield (70–90%)

Note: The reaction mixture is typically purified by column chromatography or recrystallization.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Yield Range Notes
Etherification 4-bromo-2-fluorophenol, 2,2-difluoroethyl tosylate, K2CO3, DMF, 60 °C 60–85% Requires mild heating, careful base choice
Miyaura Borylation B2Pin2, Pd(dppf)Cl2, KOAc, dioxane, 80 °C 70–90% Standard Pd-catalyzed borylation
Purification Column chromatography or recrystallization N/A To isolate pure boronate ester

Final Remarks

The preparation of This compound is well-documented in patent literature and chemical synthesis protocols. The combination of nucleophilic etherification and palladium-catalyzed borylation provides a robust route to this valuable fluorinated boronate ester. This compound's synthesis is accessible to experienced synthetic chemists and serves as a versatile intermediate for further functionalization in pharmaceutical and materials chemistry research.

Chemical Reactions Analysis

2-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes . The pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Substituent Positional Isomers

  • This alters electronic effects, as the electron-withdrawing difluoromethoxy group ortho to the boron may reduce reactivity in cross-couplings compared to the para-substituted main compound .
  • 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 214360-58-4) This simpler analog lacks the difluoroethoxy group entirely. However, it lacks the electron-withdrawing effects of the difluoroethoxy group, which may limit applications requiring modulated electronic environments .

Halogen-Substituted Derivatives

  • 2-[4-(Bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1029439-49-3)
    Replacing the difluoroethoxy group with a bromomethyl substituent introduces a reactive site for further functionalization (e.g., nucleophilic substitution). This compound is pivotal in alkylation or aryl migration reactions, whereas the main compound’s difluoroethoxy group is less reactive but more stable under basic conditions .

Aryl Ether and Benzyloxy Derivatives

  • 2-[3-[(2-Fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2246811-02-7) This compound features a 2-fluorobenzyloxy group meta to the boron. In contrast, the main compound’s difluoroethoxy group offers a balance of moderate hydrophobicity and electronic withdrawal .
  • 2-(2-((4-Fluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2246638-38-8)
    The para-fluorobenzyloxy group here provides stronger electron-withdrawing effects compared to the main compound’s difluoroethoxy group. This may accelerate oxidative addition in palladium-catalyzed reactions but could also reduce stability during storage .

Difluoromethoxymethyl Analogs

  • 2-{4-[(Difluoromethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1949788-43-5) The difluoromethoxymethyl group introduces a methylene spacer between the phenyl ring and the difluoromethoxy moiety.

Key Comparative Data

Property Main Compound 2-(4-Fluorophenyl) Analog 2-[4-(Bromomethyl)phenyl] Analog
Molecular Weight (g/mol) 284.11 206.03 315.03
Substituents 4-(2,2-Difluoroethoxy)-2-F 4-F 4-(Bromomethyl)-2-F
Reactivity in Cross-Coupling Moderate (steric hindrance) High (low steric bulk) High (reactive Br site)
Melting Point Not reported (Solid) Not reported Not reported
Applications Suzuki couplings, H₂O₂ probes Rapid couplings Alkylation intermediates

Q & A

Q. Table 1: Reactivity Comparison of Structural Analogs

Compound SubstituentsReactivity (Yield%)Key Side ReactionsReference
2-Fluorophenyl65–75%Protodeboronation
2,4-Difluorophenyl55–60%Hydrolysis
4-Methoxyphenyl80–85%Oxidative dimerization

Q. What protocols ensure stability during long-term storage and handling?

  • Guidelines :
  • Storage : -20°C in amber vials under argon to prevent moisture ingress and boronic ester degradation .
  • Handling : Use gloveboxes for air-sensitive steps. Pre-dry solvents (e.g., molecular sieves for THF) to minimize hydrolysis .
  • Stability Testing : Monitor via ¹¹B NMR for peak broadening, indicating decomposition .

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